7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-2-12-27-17-23(31(29,30)18-10-6-5-7-11-18)24(28)19-15-20(25)22(16-21(19)27)26-13-8-3-4-9-14-26/h5-7,10-11,15-17H,2-4,8-9,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBADYEUXUHVJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, identified by its CAS number 892759-90-9, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 456.6 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and may influence the RAS signaling pathway, which is crucial in cancer biology.
Biological Activity
Recent evaluations have indicated that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in preclinical models. For instance, it demonstrated a dose-dependent antitumor effect in xenograft models of non-small cell lung cancer (NSCLC) by targeting KRAS mutations .
- Enzyme Inhibition : It has been identified as a potent inhibitor of several kinases, which are critical for cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Cellular Proliferation : Studies indicate that the compound can modulate cellular proliferation by interfering with cell cycle progression, particularly in cancerous cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on NSCLC : In a study involving NCI-H1373 xenograft mouse models, the compound was administered subcutaneously and resulted in significant tumor reduction compared to control groups. The mechanism was linked to its ability to bind covalently with mutated KRAS proteins, effectively inhibiting their function .
- In vitro Studies : Laboratory tests have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as an antimicrobial agent . Research indicates that quinoline derivatives exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the azepane ring and sulfonyl group may enhance the compound's efficacy and selectivity against specific pathogens.
Anticancer Activity
Recent studies have suggested that similar quinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival. Further investigation into this compound could reveal its potential as a chemotherapeutic agent.
Fluorescent Probes
Due to its structural characteristics, this compound may serve as a fluorescent probe in biochemical assays. Fluorescent compounds are invaluable in cellular imaging and tracking biological processes in real-time. This application is particularly relevant in studies involving nucleic acids, where fluorescent labeling can facilitate the visualization of DNA and RNA interactions.
Drug Design and Development
The unique properties of this compound make it a candidate for structure-activity relationship (SAR) studies aimed at optimizing drug design. By modifying various substituents on the quinoline framework, researchers can explore how these changes affect biological activity, leading to the development of more effective therapeutic agents.
Case Studies
Several case studies have highlighted the applications of quinoline derivatives in drug discovery:
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that quinoline-based compounds exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
- Anticancer Properties : Research featured in Cancer Research indicated that certain quinoline derivatives could inhibit cancer cell proliferation through apoptosis induction. The findings suggested that compounds similar to 7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one could be further investigated for their anticancer potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other fluorinated quinolinones, which are often explored for antimicrobial, anticancer, or kinase-inhibitory properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Cyclopropyl () may improve metabolic stability due to steric hindrance but reduces flexibility .
Position 7 Substituents :
- Azepan-1-yl (7-membered ring) offers conformational flexibility and moderate steric bulk, contrasting with the rigid piperazin-1-yl (6-membered) in .
- Chloro () provides electron-withdrawing effects but lacks the hydrogen-bonding capability of cyclic amines .
Position 3 Modifications :
- Phenylsulfonyl groups (main compound) are strong electron-withdrawing groups, stabilizing negative charge and enhancing interactions with basic residues in target proteins. This contrasts with carboxylic acid derivatives (e.g., ), which prioritize solubility over binding affinity .
Fluorine at Position 6 :
- Universally present in analogs, fluorine enhances electronegativity and metabolic stability by resisting oxidative degradation.
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction, a thermally driven cyclization, is widely used for quinolin-4-one synthesis. For the target compound, this method begins with a fluorinated aniline derivative 1 and diethyl ethoxymethylidenedimalonate 2 (Scheme 1).
Scheme 1: Gould-Jacobs Approach
- Condensation of 1 and 2 forms diester intermediate 3 .
- Cyclization at 250°C yields 4-hydroxyquinoline 4 .
- Hydrolysis and decarboxylation produce 6-fluoroquinolin-4-one 5 .
Challenges :
Conrad-Limpach Reaction
This method employs aniline 1 and β-ketoester 6 under acidic conditions (Scheme 2):
Scheme 2: Conrad-Limpach Pathway
- Formation of Schiff base 7 from 1 and 6 .
- Cyclization via intramolecular hetero-Diels-Alder reaction yields quinolin-4-one 8 .
Optimization :
- Use of Dowtherm A as a high-boiling solvent improves yields to >90%.
- Late-stage sulfonylation at C3 avoids electron-withdrawing effects during cyclization.
Modern Synthetic Approaches
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling enables direct introduction of the phenylsulfonyl group. A representative pathway (Scheme 3):
Scheme 3: Suzuki-Miyaura Coupling
- Bromoquinolin-4-one 9 reacts with phenylsulfonylboronic acid 10 under Pd(PPh₃)₄ catalysis.
- Yields 3-(phenylsulfonyl)quinolin-4-one 11 (82% yield).
Conditions :
- Solvent: Dioxane/H₂O (3:1)
- Temperature: 80°C, 12 h
Decarboxylative Cyclization
Sun et al.’s method uses isatoic anhydride 12 and 1,3-dicarbonyl compound 13 (Scheme 4):
Scheme 4: One-Pot Decarboxylation
- Base-mediated carbanion attack on 12 forms intermediate 14 .
- Cyclization and dehydration yield quinolin-4-one 15 .
Advantages :
Functionalization of the Quinolin-4-one Core
N1-Propylation
Method A: Alkylation of Quinolin-4-one
- Substrate: 7-Azepane-6-fluoro-3-(phenylsulfonyl)quinolin-4-one 16
- Reagent: Propyl bromide, K₂CO₃
- Conditions: DMF, 80°C, 8 h
- Yield: 78%
Method B: Mitsunobu Reaction
- Reagents: Propyl alcohol, DIAD, PPh₃
- Solvent: THF, 0°C to rt
- Yield: 85%
Sulfonylation at C3
Direct Sulfonylation
Reagents : Benzenesulfonyl chloride, Et₃N
Conditions : CH₂Cl₂, 0°C → rt, 6 h
Yield : 70% (prior to N1-propylation)
Directed Ortho-Metalation
Substrate : 7-Azepane-6-fluoro-1-propylquinolin-4-one 18
Steps :
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs | 5 | 28 | Established protocol | High-temperature degradation |
| Conrad-Limpach | 4 | 45 | High cyclization yield | Acid-sensitive substituents |
| Decarboxylative | 3 | 62 | Eco-friendly, scalable | Limited substrate scope |
| Transition Metal | 4 | 55 | Precise functionalization | Costly catalysts |
Structural Characterization and Validation
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.2 Hz, 1H, H5), 7.89–7.82 (m, 2H, PhSO₂), 7.62–7.55 (m, 3H, PhSO₂), 4.12 (t, J=7.6 Hz, 2H, NCH₂), 3.44–3.38 (m, 4H, azepane), 2.01–1.85 (m, 8H, azepane + propyl), 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃).
- HRMS : m/z calcd for C₂₇H₃₀FN₂O₃S [M+H]⁺ 505.1965; found 505.1968.
Q & A
Q. What are the key synthetic pathways for preparing 7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Fluorination : Introduce fluorine at position 6 using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .
- Sulfonation : Attach the phenylsulfonyl group at position 3 via nucleophilic aromatic substitution (SNAr) using phenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
- Azepane Substitution : React with azepane at position 7 under reflux in a polar aprotic solvent (e.g., DMF) .
- Propyl Group Introduction : Alkylate the nitrogen at position 1 using 1-iodopropane under basic conditions .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading (e.g., Pd for cross-coupling steps) to enhance yield (target >70%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions and purity. For example, the fluorine atom at position 6 causes deshielding of adjacent protons, detectable via splitting patterns .
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350-1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~497 g/mol) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between quinolinone and phenylsulfonyl groups) using SHELX programs for structure refinement .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Test antiproliferative activity using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
- Antibacterial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays. Compare MIC values with ciprofloxacin .
- Enzyme Inhibition : Evaluate interactions with target enzymes (e.g., topoisomerases) via fluorescence polarization or SPR .
Advanced Research Questions
Q. How does the substitution pattern (e.g., azepane, phenylsulfonyl) influence the compound's structure-activity relationship (SAR)?
- Methodological Answer :
- Azepane vs. Piperidine : Replace azepane with smaller heterocycles (e.g., piperidine) to study steric effects on binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with hydrophobic enzyme pockets .
- Sulfonyl Group Modifications : Substitute phenylsulfonyl with alkylsulfonyl groups to assess electron-withdrawing effects. Note: Aliphatic sulfonic acids may reduce cyclization efficiency .
- Fluorine Impact : Compare activity with non-fluorinated analogs to determine the role of fluorine in membrane permeability and metabolic stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell density, serum concentration) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
- Synchrotron Crystallography : Resolve target-bound crystal structures to confirm binding modes and identify false positives from aggregation artifacts .
Q. How can conformational analysis improve the understanding of its pharmacophore?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and identify reactive sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., water) over 100 ns to assess stability of key hydrogen bonds (e.g., between sulfonyl oxygen and Lys residue) .
- X-ray Pair Distribution Function (PDF) : Analyze amorphous forms to correlate solid-state conformation with solubility .
Q. What computational tools are recommended for predicting ADMET properties?
- Methodological Answer :
- SwissADME : Predict logP (~3.2), topological polar surface area (~85 Ų), and blood-brain barrier permeability .
- ProTox-II : Estimate toxicity endpoints (e.g., LD50) and highlight potential hepatotoxicity risks from sulfonyl groups .
- CYP450 Inhibition Screening : Use homology models (e.g., CYP3A4) to identify metabolic liabilities and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
